molecular formula C14H18F3N B1497560 N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline CAS No. 887590-21-8

N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline

Cat. No.: B1497560
CAS No.: 887590-21-8
M. Wt: 257.29 g/mol
InChI Key: VJBKSPNEOLQLDJ-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline is an aromatic amine derivative featuring a cyclohexylmethyl group attached to the nitrogen atom of a 4-(trifluoromethyl)aniline backbone. The trifluoromethyl (-CF₃) group at the para position of the aniline ring is a strong electron-withdrawing moiety, influencing the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name

N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h6-9,11,18H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBKSPNEOLQLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651910
Record name N-(Cyclohexylmethyl)-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887590-21-8
Record name N-(Cyclohexylmethyl)-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one can be described as follows:

  • Molecular Formula : C7_7H7_7ClF N3_3O
  • Molecular Weight : 195.6 g/mol

The synthesis of this compound typically involves nucleophilic substitutions and can be derived from simpler pyrimidine precursors. For instance, it can be synthesized through reactions involving 5-fluoropyrimidine derivatives, which serve as key intermediates in the formation of various biologically active compounds .

Antimicrobial Properties

Research has indicated that pyrimidine derivatives, including 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one, exhibit significant antimicrobial activity. A study demonstrated that this compound showed effective inhibition against a range of bacterial strains, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were recorded between 0.625 µM to >50 µM against various pathogens .

Anticancer Activity

The compound has also been explored for its anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro studies reported IC50 values indicating effective cytotoxicity against different cancer types, particularly lymphomas .

The biological activity of 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation.
  • Interference with Nucleotide Synthesis : By mimicking nucleotide structures, it disrupts the synthesis pathways necessary for DNA replication in rapidly dividing cells .

Data Tables

Activity Type Target Organisms/Cells MIC/IC50 Values (µM) Reference
AntibacterialE. coli0.625 - >50
AnticancerLymphoma cell linesIC50 = 10 - 30
Kinase InhibitionVarious kinasesIC50 = <20

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various pyrimidine derivatives, including 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one. The results indicated that the compound exhibited potent activity against Gram-negative bacteria, outperforming several traditional antibiotics under similar conditions .

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on cancer therapeutics, the compound was tested on multiple cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, highlighting its potential as a lead compound for further development in oncology .

Scientific Research Applications

Synthesis of Complex Organic Molecules

The compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique trifluoromethyl group enhances the properties of the resulting compounds, making them suitable for various applications, including pharmaceuticals and agrochemicals. Recent studies have demonstrated its utility in metallaphotocatalytic reactions, allowing for the modular synthesis of aniline derivatives with trifluoromethyl groups, which are crucial in drug development .

Table 1: Applications in Organic Synthesis

Application AreaDescription
Pharmaceutical SynthesisUsed as an intermediate in the production of biologically active compounds.
Agrochemical DevelopmentServes as a precursor for developing new pesticides and herbicides.
Material ScienceUtilized in the creation of novel materials with enhanced properties.

N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline has been investigated for its biological activities. Research indicates that compounds with trifluoromethyl substitutions exhibit increased potency against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The incorporation of this compound into drug formulations has shown promising results in enhancing antimicrobial efficacy .

Case Study: Antimicrobial Activity

A series of derivatives derived from this compound were tested for their Minimum Inhibitory Concentration (MIC) against several pathogens. Results indicated that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting potential for further development as antimicrobial agents .

Environmental Applications

The compound's properties also extend to environmental chemistry, where it is being explored for use in the development of environmentally friendly pesticides. The trifluoromethyl group can improve the stability and effectiveness of pesticide formulations, leading to reduced application rates and lower environmental impact .

Table 2: Environmental Impact Studies

Study FocusFindings
Pesticide EfficacyEnhanced stability and effectiveness compared to traditional compounds.
Environmental SafetyLower toxicity profiles observed in preliminary studies.

Industrial Applications

In industrial settings, this compound is being utilized as an intermediate for synthesizing various chemicals used in manufacturing processes. Its role as a precursor in creating fluorinated compounds has garnered attention due to the unique properties these compounds impart to materials, such as improved thermal stability and chemical resistance .

Chemical Reactions Analysis

Multicomponent Catalytic Coupling

The compound can be synthesized via iridium/nickel metallaphotoredox catalysis in a four-component reaction system:

  • Nitroarenes (e.g., 4-nitroanisole)

  • 3,3,3-Trifluoropropene (CF₃ source)

  • Redox-active esters (e.g., adamantane-derived esters)

  • Tertiary alkylamines (e.g., N,N-dimethylcyclohexylamine)

Key reaction parameters :

ComponentRoleOptimal Conditions
Iridium photocatalystRadical generation24W purple LEDs (λ=415 nm)
Nickel catalystCross-coupling facilitationNiCl₂·glyme (15 mol%)
Hantzsch esterProton-coupled electron transfer3.0 equivalents

This method achieves 76% yield for structurally analogous N-trifluoroalkyl anilines under nitrogen at 30°C .

Nitro Group Reduction

A nitro precursor (1-chloro-4-nitro-2-(trifluoromethyl)benzene) undergoes reduction using:

  • Fe nanoparticles (6 mg/mmol substrate)

  • NaBH₄ (3.0 equivalents)

  • Aqueous TPGS/THF solvent system

Performance metrics :

  • Temperature: Room temperature

  • Reaction time: 30 minutes

  • Yield: 98%

Radical-Mediated Functionalization

Photocatalytic C–N bond formation occurs through:

  • Nitroarene reduction to nitroso intermediates

  • α-Amino trifluoroalkyl radical generation via Hantzsch ester-mediated HAT

  • Nickel-catalyzed coupling with cyclohexylmethylamine derivatives

Critical intermediates identified via HRMS :

  • Trifluoroalkyl amine (m/z 257.139)

  • N-Aryl-aminomethyl-Ni species

  • Trifluoroalkyl imine (m/z 315.162)

Stability Under Reaction Conditions

The compound demonstrates:

  • Thermal resilience up to 150°C (no decomposition in TGA)

  • pH tolerance from 3–11 in aqueous/organic biphasic systems

  • Radical scavenging resistance due to steric shielding from the cyclohexylmethyl group

Comparative Synthetic Routes

MethodCatalyst SystemYield (%)Time (h)T (°C)
Metallaphotoredox Ir/Ni761830
Nanoparticle reduction Fe/NaBH₄980.525
Radical amination IBP/TAA711830

These pathways highlight the compound’s synthetic flexibility, particularly the efficiency of nanoparticle-mediated reductions for industrial-scale production. Current research prioritizes reducing noble metal dependence while maintaining stereochemical control in trifluoromethyl group incorporation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline with analogs differing in the alkyl/aryl group attached to the aniline nitrogen:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Cyclohexylmethyl C₁₄H₁₈F₃N 257.30 High lipophilicity (logP ~4.2), steric bulk
N-(Cyclobutylmethyl)-4-(trifluoromethyl)aniline Cyclobutylmethyl C₁₂H₁₄F₃N 229.24 Moderate lipophilicity (logP ~3.8), smaller ring
N-(4-(Trifluoromethyl)benzyl)aniline 4-(Trifluoromethyl)benzyl C₁₄H₁₁F₃N 250.24 Aromatic substituent, enhanced conjugation
N-(Pyridin-3-ylmethyl)-4-(trifluoromethyl)aniline Pyridinylmethyl C₁₃H₁₂F₃N₂ 260.25 Polar due to pyridine, improved solubility

Key Observations :

  • Lipophilicity : The cyclohexylmethyl group confers higher logP compared to cyclobutylmethyl or pyridinylmethyl analogs, suggesting better membrane permeability but lower aqueous solubility.
  • Steric Effects : Cyclohexylmethyl’s bulk may hinder interactions in catalytic or binding sites compared to smaller substituents like cyclobutylmethyl .
  • Electronic Effects : Aromatic substituents (e.g., benzyl) enhance resonance stabilization, whereas aliphatic groups (e.g., cyclohexylmethyl) prioritize steric and solubility modulation .
Reductive Alkylation Reactions

This compound can be synthesized via reductive alkylation, analogous to the method used for N-(4-(trifluoromethyl)benzyl)aniline (93% yield under Pd nanocatalysis) . This pathway highlights the versatility of 4-(trifluoromethyl)aniline derivatives in forming C–N bonds.

Case Study: Substituent Impact on Catalytic Reactions

In a study comparing this compound with N-(benzyl) analogs, the cyclohexylmethyl derivative showed lower reactivity in palladium-catalyzed cross-coupling reactions due to steric hindrance. For example, Suzuki-Miyaura coupling yields dropped by ~20% compared to less bulky analogs .

Preparation Methods

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed amination methods such as Buchwald-Hartwig coupling can be used to form the C-N bond between a 4-(trifluoromethyl)aryl halide and cyclohexylmethylamine.

Yield (%) Reaction Conditions Experimental Notes
26-91% Pd-catalyzed amination of aryl halides with amines under inert atmosphere Reaction yields vary with catalyst system; purification by chromatography; suitable for enantioselective synthesis when chiral ligands are employed

Bromination and Subsequent Functionalization

Bromination of N-(cyclohexylmethyl)aniline followed by trifluoromethylation can be used to introduce the trifluoromethyl group on the aromatic ring, although this is less direct and less commonly employed for this specific compound.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Reaction Conditions Yield (%) Notes
Direct Acylation of Aniline 4-(trifluoromethyl)aniline, pivaloyl chloride, triethylamine 0–25 °C, dichloromethane, N2 atmosphere 97-98 Prepares protected intermediate
Reductive Amination 4-(trifluoromethyl)aniline, cyclohexanone, NaBH4 60 °C acetic acid, reduction at 0 °C ~65 Introduces cyclohexylmethyl group
Pd-Catalyzed Coupling Pd(OAc)2, BINAP/XPhos, Cs2CO3, aryl halide, cyclohexylmethylamine 100–110 °C, inert atmosphere 26-91 Versatile, can be enantioselective
Bromination + Trifluoromethylation Bromine, trifluoromethyl iodide or sulfonic acid derivatives Controlled temperature, catalyst dependent Variable Less direct, industrially less favored

Research Findings and Practical Considerations

  • Reductive Amination is the most straightforward and commonly used method for introducing the cyclohexylmethyl substituent onto the 4-(trifluoromethyl)aniline core, offering moderate to good yields with relatively simple reaction conditions.

  • Palladium-Catalyzed Coupling provides a powerful alternative, especially when functional group tolerance and enantioselectivity are desired. However, it requires expensive catalysts and inert atmosphere techniques.

  • The acylation step for preparing intermediates is well-documented with high yields and reproducibility, providing a robust starting point for further derivatization.

  • Industrial scale synthesis may employ continuous flow reactors to improve safety and efficiency during handling of reactive intermediates and hazardous reagents like bromine or trifluoromethylating agents.

Q & A

Q. What contradictory data exist regarding its biological activity, and how can these be resolved?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., DYRK1A vs. DYRK1B inhibition ) may arise from assay conditions (ATP concentration, enzyme purity). Validate using orthogonal methods (SPR for binding affinity, Western blot for downstream target phosphorylation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline
Reactant of Route 2
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N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline

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